2-Bromo-3-(2,4-dichlorophenyl)-1-propene
Description
2-Bromo-3-(2,4-dichlorophenyl)-1-propene (CAS: Not explicitly listed in evidence) is a brominated allylic compound featuring a 2,4-dichlorophenyl substituent. Such compounds are typically synthesized via Claisen-Schmidt condensation or halogenation reactions and serve as intermediates in pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2,4-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCUFBSICMCCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2,4-dichlorophenyl)-1-propene typically involves the bromination of 3-(2,4-dichlorophenyl)-1-propene. This reaction can be carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the propene group.
Industrial Production Methods
On an industrial scale, the production of 2-Bromo-3-(2,4-dichlorophenyl)-1-propene may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2,4-dichlorophenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as bromine, hydrogen chloride, and other electrophiles are used. These reactions often require catalysts or specific conditions such as UV light or heat.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 3-(2,4-dichlorophenyl)-1-propene derivatives with different substituents replacing the bromine atom.
Addition Reactions: Products include dibromo or dihalo derivatives of the original compound.
Oxidation and Reduction Reactions: Products vary depending on the specific oxidizing or reducing agents used.
Scientific Research Applications
2-Bromo-3-(2,4-dichlorophenyl)-1-propene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties such as conductivity or reactivity.
Biological Studies: The compound is investigated for its effects on biological systems and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2,4-dichlorophenyl)-1-propene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The propene group allows for various chemical modifications, enabling the compound to interact with different biological pathways and molecular targets.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares 2-Bromo-3-(2,4-dichlorophenyl)-1-propene with structurally related brominated propenes:
Key Observations :
- Halogen Effects : Chlorine and bromine substituents increase molecular weight and hydrophobicity (higher XLogP). For example, 2-Bromo-3-(4-biphenyl)-1-propene (XLogP 5.8) is more hydrophobic than carbethoxy-substituted analogs (XLogP ~3.1) .
- Steric and Electronic Modulation: The 2,4-dichlorophenyl group in the target compound likely enhances steric bulk and electron-withdrawing effects compared to mono-halogenated analogs, influencing reactivity in cross-coupling or nucleophilic substitution reactions.
Biological Activity
2-Bromo-3-(2,4-dichlorophenyl)-1-propene is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current research findings, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound 2-Bromo-3-(2,4-dichlorophenyl)-1-propene has a unique structural configuration that contributes to its biological activity. The presence of bromine and dichlorophenyl groups enhances its reactivity and interaction with biological targets.
The biological activity of 2-Bromo-3-(2,4-dichlorophenyl)-1-propene is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes, which can disrupt cellular processes.
- Receptor Binding : It has the potential to bind to specific receptors, influencing signaling pathways critical for cell survival and proliferation.
Antimicrobial Activity
Research indicates that 2-Bromo-3-(2,4-dichlorophenyl)-1-propene exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies show that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. For instance, it has been reported that treatment with this compound leads to:
- Increased Caspase Activation : Enhanced levels of active caspase-3 and caspase-9 indicate a strong pro-apoptotic effect.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, leading to an increase in sub-G1 phase cells, which is indicative of apoptosis .
Comparative Analysis
To understand the uniqueness of 2-Bromo-3-(2,4-dichlorophenyl)-1-propene, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2,4-Dichlorophenylacetic acid | Herbicidal | Widely used in agriculture |
| 2,4-Dichlorophenoxyacetic acid | Herbicidal | Effective against broadleaf weeds |
| 2-Bromo-3-(2,4-dichlorophenyl)-1-propene | Antimicrobial, Anticancer | Specific structural configuration enhancing activity |
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 2-Bromo-3-(2,4-dichlorophenyl)-1-propene showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Study 2: Apoptotic Mechanisms
In a recent investigation into its anticancer properties, 2-Bromo-3-(2,4-dichlorophenyl)-1-propene was shown to significantly downregulate Bcl-2 while upregulating Bax in MCF-7 breast cancer cells. This shift in protein expression was associated with increased apoptotic signaling pathways and cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
